2,3-Diphenylpyrazine

Beschreibung

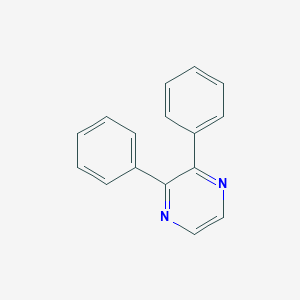

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-diphenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZIVVDMBCVSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288102 | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1588-89-2 | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 54144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001588892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1588-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Diphenylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Diphenylpyrazine: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 2,3-diphenylpyrazine. The information is curated to support research and development activities, with a focus on data clarity and experimental reproducibility.

Chemical Structure and Identifiers

This compound is an aromatic heterocyclic compound featuring a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions.

Chemical Structure:

Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 1588-89-2[1][2][3] |

| Molecular Formula | C₁₆H₁₂N₂[1][2][3] |

| Molecular Weight | 232.28 g/mol [3] |

| InChI Key | PTZIVVDMBCVSMR-UHFFFAOYSA-N[1][2][3] |

| SMILES | c1ccc(cc1)c2nccnc2c3ccccc3[3] |

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Appearance | Cream to brown crystalline powder | [1][2] |

| Melting Point | 117-124 °C | [1][2] |

| Boiling Point | 145 °C at 0.001 mmHg (for 5-chloro-2,3-diphenylpyrazine) | [4] |

| Solubility | 21.5 µg/mL in water at pH 7.4. Soluble in organic solvents. | [3] |

| Density | Data not available | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the condensation of benzil with ethylenediamine.

Experimental Protocol: Synthesis from Benzil and Ethylenediamine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

Benzil

-

Ethylenediamine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, for catalysis)

Procedure:

-

Dissolve benzil in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add an equimolar amount of ethylenediamine to the benzil solution.

-

(Optional) Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and identification of this compound.

NMR Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings and the pyrazine ring.

¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the carbons of the pyrazine ring and the phenyl substituents.[6]

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | ~ 7.2 - 7.8 |

| Aromatic C (quaternary) | ~ 128 - 150 |

| Pyrazine CH | ~ 8.5 - 8.7 |

| Pyrazine C (substituted) | ~ 150 - 155 |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for aromatic C-H and C=C stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1000 - 1350 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 232, corresponding to its molecular weight.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[1][7][8] Specifically, they have been identified as inhibitors of the S-phase kinase-associated protein 2 (Skp2)-Cks1 protein-protein interaction.[1][7][8]

Inhibition of the Skp2-Cks1 Signaling Pathway

The Skp2 protein is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle regulation by targeting proteins for degradation.[9][10] Skp2, in association with its cofactor Cks1, recognizes and ubiquitinates the cyclin-dependent kinase inhibitor p27Kip1 (p27).[9][10] The subsequent degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle.

In many cancers, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[9] Derivatives of this compound have been shown to disrupt the interaction between Skp2 and Cks1, thereby preventing the ubiquitination and degradation of p27.[1][7][8] This leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest at the G1 phase and inhibiting tumor growth.

References

- 1. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C16H12N2 | CID 243907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Diphenylpyrazine: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-diphenylpyrazine, a heterocyclic compound that serves as a core scaffold for developing potent inhibitors of the S-phase kinase-associated protein 2 (Skp2). This document details the chemical properties of this compound, including its CAS number and molecular weight. It offers a detailed, environmentally friendly, one-pot synthesis protocol. The guide further explores the significant role of this compound derivatives as anticancer agents by targeting the Skp2-Cks1 protein-protein interaction, a critical node in cell cycle regulation. Detailed experimental protocols for assessing the biological activity of these compounds, including a high-throughput screening assay and a method for analyzing cell cycle arrest, are provided. Quantitative data on the inhibitory potency of key derivatives are summarized in structured tables. Finally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's mechanism of action and its evaluation.

Core Compound: this compound

This compound is an aromatic heterocyclic compound containing a pyrazine ring substituted with two phenyl groups. Its chemical structure forms the foundation for a class of molecules with significant biological activities.

| Identifier | Value | Source |

| CAS Number | 1588-89-2 | [1] |

| Molecular Formula | C₁₆H₁₂N₂ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

Synthesis of this compound

A greener, one-pot synthesis method provides an efficient and environmentally benign route to this compound.[1][2] This procedure involves the direct condensation of benzil and ethylene diamine.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Benzil (recrystallized)

-

Ethylene diamine

-

Aqueous methanol

-

Potassium tert-butoxide (t-BuOK)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

-

50 ml round-bottom flask

-

Magnetic stirrer and spinning bar

Procedure:

-

In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol. Stir the mixture with a magnetic spinning bar until a homogeneous solution is formed.[1][2]

-

To this solution, add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).[1][2]

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2]

-

Once the reaction is complete, evaporate the methanol under reduced pressure.[1][2]

-

Purify the crude product by column chromatography using silica gel. Elute with a varied proportion of petroleum ether and ethyl acetate to obtain pure this compound.[1][2]

Biological Activity and Therapeutic Target

Derivatives of this compound have emerged as potent inhibitors of the S-phase kinase-associated protein 2 (Skp2), a key component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[3][4][5] Skp2, in complex with its accessory protein Cks1, targets the cyclin-dependent kinase inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation.[6] The degradation of p27 allows for the transition from the G1 to the S phase of the cell cycle.[7] In many cancers, Skp2 is overexpressed, leading to decreased levels of p27 and uncontrolled cell proliferation.[6] By inhibiting the Skp2-Cks1 interaction, this compound derivatives can stabilize p27, leading to cell cycle arrest and inhibition of tumor growth.[3][4]

Quantitative Data: Inhibitory Activity of this compound Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of key this compound derivatives against the Skp2-Cks1 interaction and various cancer cell lines.

| Compound | Skp2-Cks1 IC₅₀ (μM) | PC-3 Cell IC₅₀ (μM) | MGC-803 Cell IC₅₀ (μM) | NCl-H1299 Cell IC₅₀ (μM) | KYSE-510 Cell IC₅₀ (μM) | Source |

| 14i | 2.8 | 4.8 | 7.0 | - | - | [3][4][5] |

| 10h | 0.38 | - | - | Not specified | Not specified | [8] |

Experimental Protocols for Biological Evaluation

High-Throughput Screening for Skp2-Cks1 Interaction Inhibitors

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for high-throughput screening of compounds that inhibit the Skp2-Cks1 protein-protein interaction.[9][10]

Principle: The assay utilizes recombinant GST-tagged Skp2/Skp1 complex and His₆-tagged Cks1. An anti-GST antibody conjugated to a Europium cryptate donor (Eu³⁺) and an anti-His₆ antibody conjugated to a d2 acceptor are used. When Skp2 and Cks1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.[9]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: 20 mM Tris, pH 7.5, 200 mM NaCl, 2 mM DTT.

-

Dilute GST-Skp2/Skp1 and His₆-Cks1 proteins to their optimal concentrations in the assay buffer.

-

Prepare test compounds and controls in DMSO.

-

Prepare HTRF detection reagents: Anti-GST-Eu³⁺ cryptate and Anti-His₆-d2 in detection buffer containing KF.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the protein mixture (GST-Skp2/Skp1 and His₆-Cks1) to each well.

-

Add the test compound or DMSO control.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Add 5 µL of Anti-GST-Eu³⁺ cryptate beads (final concentration 0.125 µg/mL) and 5 µL of Anti-His₆-d2 beads (final concentration 1 µg/mL) in assay buffer containing 800 mM KF.[9]

-

Incubate at room temperature for 1 hour in the dark.[9]

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader with excitation at 337 nm and emission at 620 nm and 665 nm.[9]

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Determine the percent inhibition for each compound and calculate IC₅₀ values.

-

Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with a this compound-based Skp2 inhibitor.[7]

Materials:

-

Cancer cell line (e.g., PC-3)

-

Cell culture medium and supplements

-

Skp2 inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Skp2 inhibitor or DMSO as a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

Visualizations

Signaling Pathway

Caption: Skp2-mediated p27 degradation pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

Caption: Workflow for analyzing cell cycle arrest induced by Skp2 inhibitors using flow cytometry.

References

- 1. mobt3ath.com [mobt3ath.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Collection - Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent SâPhase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular hybridization strategy - discovery of 2,3-diarylpyrazine derivatives as potent Skp2 inhibitors with improved anti-tumor activity and enhanced cisplatin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput screening for inhibitors of the Cks1-Skp2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2,3-Diphenylpyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 2,3-diphenylpyrazine derivatives. The core focus of this document is on their anticancer properties, particularly as inhibitors of S-Phase Kinase-Associated Protein 2 (Skp2), due to the significant body of research in this area. While the broader class of pyrazine-containing compounds exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities, specific data for this compound derivatives in these areas is less documented. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Anticancer Activity: Targeting the Skp2-Cks1 Axis

Recent research has highlighted a series of novel this compound-based compounds as potent inhibitors of the Skp2–Cks1 protein-protein interaction.[1][2][3] Skp2 is an F-box protein and a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] This complex is responsible for the ubiquitination and subsequent proteasomal degradation of various cell cycle regulatory proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1. The interaction of Skp2 with its cofactor, Cks1, is essential for the recognition and binding of p27.

In many aggressive human tumors, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[1][2] Therefore, the disruption of the Skp2-Cks1 interaction presents a promising therapeutic strategy for cancer treatment.

A notable this compound derivative, compound 14i , has demonstrated significant potential in this area. It effectively inhibits the Skp2-Cks1 interaction and exhibits potent cytotoxic effects against various cancer cell lines.[1] Furthermore, in vivo studies have shown its efficacy in xenograft mouse models without significant toxicity.[1]

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of key this compound derivatives as Skp2 inhibitors.

Table 1: In Vitro Inhibitory Activity against Skp2-Cks1 Interaction

| Compound | IC50 (μM) |

| 11a (hit compound) | 42.8[3] |

| 14i | 2.8[1] |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μM) |

| 14i | PC-3 | Prostate Cancer | 4.8[1] |

| 14i | MGC-803 | Gastric Cancer | 7.0[1] |

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general workflow for the key experiments.

References

2,3-Diphenylpyrazine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2,3-diphenylpyrazine. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide also furnishes detailed experimental protocols for determining these critical physicochemical properties. These methodologies are based on established principles and regulatory guidelines to assist researchers in generating reliable data for drug discovery and development applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of solubility and stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 232.29 g/mol | --INVALID-LINK-- |

| Appearance | Light brown crystalline solid | --INVALID-LINK-- |

| Melting Point | 119-122 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted Water Solubility | 0.02 g/L | --INVALID-LINK-- |

| Experimental Aqueous Solubility | 21.5 µg/mL (at pH 7.4) | --INVALID-LINK--[1] |

Solubility Data and Determination Protocols

Currently, there is a significant lack of published quantitative solubility data for this compound in common organic solvents. The available data is summarized in Table 2. To address this gap, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.

Table 2: Quantitative Solubility of this compound

| Solvent System | Temperature | Solubility | Method | Source |

| Aqueous Buffer (pH 7.4) | Not Specified | 21.5 µg/mL | Experimental | --INVALID-LINK--[1] |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for its determination.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Caption: Workflow for a Forced Degradation Study.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound.

Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

While there is a notable absence of comprehensive solubility and stability data for this compound in the public domain, this technical guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for thermodynamic solubility determination and forced degradation studies, along with the recommended analytical methodology, offer a clear path forward for the physicochemical characterization of this compound. The generation of such data will be invaluable for its potential development as a pharmaceutical agent.

References

An In-Depth Technical Guide to 2,3-Diphenylpyrazine: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of 2,3-diphenylpyrazine. It includes detailed experimental protocols for key synthetic routes, quantitative data for the synthesized compounds, and an examination of its contemporary applications in drug discovery, with a focus on its role as an inhibitor of the Skp2 signaling pathway.

Discovery and Early Synthesis

The first documented synthesis of this compound was reported by A.T. Mason in 1889. The foundational method involved the condensation reaction of benzil with ethylenediamine. This straightforward approach laid the groundwork for the synthesis of a wide array of substituted pyrazines in the years to come.

The Mason Synthesis (1889)

The inaugural synthesis of this compound was achieved through the reaction of benzil and ethylenediamine. While the original publication from 1889 lacks the detailed experimental procedures common in modern chemical literature, the fundamental transformation is a condensation reaction.

Experimental Protocol:

A detailed protocol from the era of the initial discovery is not available. However, based on the chemical transformation, a representative procedure would involve the reaction of equimolar amounts of benzil and ethylenediamine in a suitable solvent, likely with heating to drive the condensation and subsequent oxidation to the aromatic pyrazine ring.

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from the foundational condensation method to more refined and efficient protocols. This progression reflects the broader advancements in synthetic organic chemistry, including the introduction of new reagents, catalysts, and reaction conditions that offer improved yields, purity, and sustainability.

One-Pot Catalytic Synthesis

A significant advancement in the synthesis of this compound is the development of one-pot procedures that combine condensation and oxidation steps, often with the aid of a catalyst. These methods offer improved efficiency and reduced workup requirements compared to earlier multi-step approaches.

Experimental Protocol: One-Pot Synthesis via Condensation and Aromatization

In a representative one-pot procedure, 2 mmol of recrystallized benzil is dissolved in 3 ml of aqueous methanol in a 50 ml round-bottom flask and stirred to achieve a homogeneous solution.[1][2] To this solution, 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (10 mg or 0.08 mmol) are added.[1][2] The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).[1][2] Upon completion, the methanol is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1][2]

Experimental Workflow: One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Quantitative Data

The physical and spectroscopic properties of this compound are well-characterized.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂ |

| Molecular Weight | 232.28 g/mol |

| Melting Point | 119-122 °C |

| Appearance | Cream to brown crystalline powder |

| ¹H NMR (CDCl₃, 300MHz) | δ 7.14-7.25 (m, 5H), 7.37-7.44 (m, 5H), 8.52 (s, 2H) |

| ¹³C NMR (CDCl₃, 75MHz) | δ 128.1, 128.2, 128.5, 129.5, 138.5, 141.9, 152.6 |

Contemporary Applications in Drug Discovery: Skp2 Inhibition

In recent years, derivatives of this compound have emerged as potent inhibitors of S-phase kinase-associated protein 2 (Skp2). Skp2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a critical role in cell cycle regulation through the targeted degradation of cell cycle inhibitors, most notably p27Kip1. Overexpression of Skp2 is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.

The Skp2-Cks1 Signaling Pathway and its Inhibition

The SCF-Skp2 complex, in conjunction with its co-factor Cks1, recognizes and ubiquitinates phosphorylated p27, targeting it for proteasomal degradation. This degradation allows for the activation of cyclin-dependent kinases (CDKs), which in turn promotes cell cycle progression from the G1 to the S phase. By inhibiting the interaction between Skp2 and Cks1, this compound-based inhibitors prevent the ubiquitination and subsequent degradation of p27. The resulting accumulation of p27 leads to cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.

Signaling Pathway of Skp2 Inhibition by this compound Derivatives

Caption: Inhibition of the Skp2-Cks1 pathway by this compound derivatives.

References

Theoretical Insights into 2,3-Diphenylpyrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on 2,3-diphenylpyrazine, a heterocyclic aromatic compound that serves as a core scaffold in various research domains, including medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and vibrational properties as elucidated by computational methods.

Introduction

This compound is a nitrogen-containing heterocyclic compound with a pyrazine ring substituted with two phenyl groups. Its derivatives have garnered significant attention, particularly as potential therapeutic agents. Notably, certain 2,3-diarylpyrazine derivatives have been identified as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF E3 ubiquitin ligase complex involved in cell cycle regulation and the progression of various human malignancies. Understanding the fundamental theoretical characteristics of the this compound core is crucial for the rational design and development of novel derivatives with enhanced biological activity and desired physicochemical properties.

Computational Methodology

The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust computational method for investigating the electronic structure of many-body systems.

Experimental Protocol: DFT Calculations

A typical computational protocol for the theoretical analysis of this compound and its derivatives involves the following steps:

-

Molecular Structure Input: The initial molecular structure of this compound is constructed using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the accuracy of ab initio methods with the efficiency of DFT. A common basis set employed for such calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Analysis: The optimized geometry is used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Orbital Visualization: The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

A generalized workflow for these computational studies is depicted below.

Theoretical Data Summary

Molecular Geometry (Optimized)

The optimized molecular geometry provides the most stable three-dimensional arrangement of atoms in the molecule. Key bond lengths and angles determine the molecule's overall shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazine Derivative (H4TTP)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (pyrazine ring) | 1.46 Å |

| C-N (pyrazine ring) | 1.33 Å | |

| C-C (pyrazine to tetrazole) | 1.48 Å | |

| Bond Angle | N-C-C (pyrazine ring) | 122.5° |

| C-N-C (pyrazine ring) | 115.0° |

Note: Data presented is for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine as a representative example.[1]

Vibrational Frequencies

Vibrational frequency analysis predicts the characteristic infrared (IR) absorption bands of a molecule. These frequencies correspond to the different modes of vibration, such as stretching and bending of chemical bonds.

Table 2: Calculated Vibrational Frequencies for a Pyrazine Derivative (H4TTP)

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3500 - 3300 | Stretching of N-H bonds in tetrazole rings |

| C-H stretch (aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyrazine ring |

| C=N stretch | 1600 - 1500 | Stretching of C=N bonds in pyrazine and tetrazole rings |

| C-C stretch | 1500 - 1400 | Stretching of C-C bonds in the pyrazine ring |

| Ring deformation | 1000 - 600 | In-plane and out-of-plane bending of the rings |

Note: Data presented is for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine as a representative example and values are approximate ranges.

Electronic Properties

The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between them is the HOMO-LUMO gap.

Table 3: Calculated Electronic Properties for a Pyrazine Derivative (H4TTP)

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Note: Data presented is for 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine as a representative example.[1] The HOMO of H4TTP is distributed on the pyrazine and tetrazole rings, while the LUMO is mainly distributed on the pyrazine ring with a small contribution from the tetrazole ring.[1]

Relevance to Drug Development: The Skp2 Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of Skp2, a protein that plays a critical role in the cell cycle by targeting tumor suppressor proteins for degradation. The Skp2-Cks1 interaction is a key target for cancer therapy. By inhibiting this interaction, this compound derivatives can prevent the degradation of cell cycle inhibitors like p27, leading to cell cycle arrest and apoptosis in cancer cells.

The Skp2 signaling pathway is a complex cascade of events. Key mitogenic signaling pathways such as Notch and PI3K/Akt converge on Skp2, modulating its expression. Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which is responsible for the ubiquitination of target proteins, marking them for proteasomal degradation. A simplified representation of the Skp2-p27 axis is shown below.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic properties of this compound, a scaffold of significant interest in medicinal chemistry. While a complete set of theoretical data for the parent molecule requires further dedicated computational studies, the analysis of related derivatives demonstrates the power of DFT in predicting molecular geometry, vibrational spectra, and electronic characteristics. This theoretical framework, coupled with an understanding of relevant biological pathways such as the Skp2 signaling cascade, is instrumental for the future design of novel and more effective therapeutic agents.

References

The Ascendant Role of 2,3-Diphenylpyrazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-diphenylpyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their burgeoning role as anticancer agents.

Introduction to the this compound Core

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous biologically active compounds. The substitution of two phenyl groups at the 2 and 3 positions imparts a unique three-dimensional conformation and electronic properties to the this compound core, making it an attractive starting point for the design of novel therapeutics. This core structure has been extensively modified to generate libraries of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiplatelet aggregation properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the condensation of an α-dicarbonyl compound, such as benzil, with a 1,2-diamine.

General Experimental Protocol: Synthesis of this compound

A widely employed method for the synthesis of this compound involves the reaction of benzil with ethylenediamine.

Materials:

-

Benzil

-

Ethylenediamine

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve benzil in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add ethylenediamine to the solution. The molar ratio of benzil to ethylenediamine is typically 1:1.

-

The reaction mixture is then heated to reflux for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield pure this compound.

Synthesis of Functionalized Derivatives

The synthesis of functionalized this compound derivatives often starts from a pre-functionalized precursor or involves the modification of the parent this compound core. For instance, the synthesis of 5-chloro-2,3-diphenylpyrazine, a key intermediate for further derivatization, can be achieved from 2,3-diphenyl-5-hydroxypyrazine.[1] A general multi-step synthesis for a specific diphenylpyrazine derivative is outlined in a patent, starting from benzil and glycyl to produce a hydroxylated intermediate, which is then halogenated and further substituted.[1]

Anticancer Activity: Targeting the Ubiquitin-Proteasome System

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. A primary mechanism of action for their antitumor activity is the inhibition of the S-phase kinase-associated protein 2 (Skp2).[2][3][4]

Mechanism of Action: Inhibition of the Skp2-Cks1 Interaction

Skp2 is a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, which plays a crucial role in cell cycle regulation by targeting specific proteins for degradation via the ubiquitin-proteasome system.[2] Skp2's activity is dependent on its interaction with its accessory protein, Cks1. This interaction is essential for the recognition and subsequent ubiquitination of key cell cycle regulators, such as the cyclin-dependent kinase inhibitor p27Kip1. In many cancers, Skp2 is overexpressed, leading to increased degradation of p27Kip1 and uncontrolled cell proliferation.

This compound derivatives have been identified as inhibitors of the Skp2-Cks1 protein-protein interaction.[2][3][4] By disrupting this interaction, these compounds prevent the recruitment of p27Kip1 to the SCF-Skp2 complex, thereby stabilizing p27Kip1 levels. The accumulation of p27Kip1 leads to cell cycle arrest and the inhibition of tumor growth.

Caption: Signaling pathway of Skp2-mediated p27 degradation and its inhibition by this compound derivatives.

Quantitative Data: In Vitro Activity

The anticancer potency of this compound derivatives has been quantified through various in vitro assays. The inhibitory activity against the Skp2-Cks1 interaction is often determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, while the cytotoxic effects on cancer cell lines are typically measured by MTT or similar cell viability assays.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 14i | Skp2-Cks1 Interaction | 2.8 | [2][3][4] |

| PC-3 (Prostate Cancer) | 4.8 | [2][3][4] | |

| MGC-803 (Gastric Cancer) | 7.0 | [2][3][4] | |

| 11a (Hit Compound) | Skp2-Cks1 Interaction | 42.8 | |

| 14ag | Skp2-Cks1 Interaction | 0.56 | |

| 10h | Skp2-Cks1 Interaction | 0.38 | [5] |

| NCl-H1299 (Lung Cancer) | - | [5] | |

| KYSE-510 (Esophageal Cancer) | - | [5] |

Experimental Protocol: HTRF Assay for Skp2-Cks1 Interaction

This protocol outlines the general steps for a high-throughput screening assay to identify inhibitors of the Skp2-Cks1 interaction using HTRF technology.

Materials:

-

Recombinant GST-tagged Skp2/Skp1 complex

-

Recombinant His-tagged Cks1

-

Anti-GST-Europium Cryptate (donor)

-

Anti-His-d2 (acceptor)

-

Assay buffer

-

384-well microplates

-

Test compounds (this compound derivatives)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add the GST-Skp2/Skp1 complex and His-Cks1 to the wells.

-

Incubate the mixture for a defined period at room temperature to allow for protein-protein interaction and inhibitor binding.

-

Add the HTRF detection reagents (anti-GST-Europium Cryptate and anti-His-d2).

-

Incubate for another period to allow for the binding of the detection antibodies.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).

-

The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the extent of the Skp2-Cks1 interaction. A decrease in the HTRF ratio indicates inhibition.

-

IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Other Therapeutic Applications

Beyond their anticancer properties, this compound derivatives have shown promise in other therapeutic areas.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of pyrazine derivatives. For instance, certain 2,3-dihydropyrazine derivatives have been screened for their in vitro activity against bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus flavus.[6] Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl rings significantly influence the antimicrobial potency.[6]

Platelet Aggregation Inhibition

Derivatives of this compound have also been investigated for their ability to inhibit platelet aggregation. One study evaluated 2,3-diphenyl-5-ethoxypyrazine and found it to exhibit significant inhibitory activity against arachidonic acid-induced aggregation of rabbit blood platelets.[7][8] Further synthesis and evaluation of related compounds, such as 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine, led to the identification of even more potent inhibitors.[7]

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow.

Caption: A typical experimental workflow for the discovery and development of this compound-based drugs.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The success of its derivatives as potent and selective inhibitors of the Skp2-Cks1 interaction underscores their potential in cancer therapy. Furthermore, the documented antimicrobial and antiplatelet aggregation activities suggest that the therapeutic applications of this versatile core are far from fully explored. Future research in this area will likely focus on the continued optimization of the existing lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets for this promising class of molecules. The systematic application of structure-based drug design and combinatorial chemistry approaches will undoubtedly accelerate the journey of this compound derivatives from the laboratory to the clinic.

References

- 1. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular hybridization strategy - discovery of 2,3-diarylpyrazine derivatives as potent Skp2 inhibitors with improved anti-tumor activity and enhanced cisplatin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Studies on as-triazine derivatives. XIX. Synthesis of 2,3-diarylpyrazine 2,3-diarylpyridine derivatives as blood platelet aggregation inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Photophysical Properties of 2,3-Diphenylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photophysical properties of the 2,3-diphenylpyrazine core structure. While specific quantitative data for the parent this compound is limited in published literature, this document aggregates data from closely related derivatives to illustrate the characteristic behaviors of this important fluorophore. Detailed experimental protocols for key photophysical measurements are also provided to enable researchers to characterize this and similar compounds.

Photophysical Properties of Diphenylpyrazine Derivatives

The photophysical properties of pyrazine derivatives are of significant interest due to their applications in materials science and drug discovery. The pyrazine ring acts as an electron-withdrawing group, and its combination with electron-donating phenyl rings gives rise to interesting electronic transitions.[1] The photophysical characteristics are highly dependent on the solvent environment and the nature of substituents on the phenyl rings.

Absorption and Emission Characteristics

Derivatives of this compound typically exhibit absorption maxima in the UV-to-visible region, corresponding to π-π* and n-π* electronic transitions. Intramolecular charge transfer (ICT) from the donor moieties to the pyrazine core is a common feature in these types of molecules.[2][3] The emission properties are often sensitive to solvent polarity, a phenomenon known as solvatochromism.[3][4] In many cases, these compounds are more emissive in nonpolar solvents, with quantum yields decreasing in more polar environments.[2]

Table 1: Absorption and Emission Data for Representative Diphenylpyrazine Derivatives in Various Solvents

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |

| (D-π-)2A pyrazine derivative | Toluene | 401 | 480 | 4280 |

| (D-π-)2A pyrazine derivative | 1,4-Dioxane | 402 | 495 | 4960 |

| (D-π-)2A pyrazine derivative | Tetrahydrofuran | 403 | 513 | 5580 |

| (D-π-)2A pyrazine derivative | Dichloromethane | 404 | 536 | 6470 |

| (D-π-)2A pyrazine derivative | Acetonitrile | 402 | 550 | 7110 |

Data extracted from studies on donor-acceptor pyrazine derivatives to illustrate typical solvatochromic behavior.[4][5]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process.[6] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8] For many pyrazine-based fluorophores, the quantum yield is influenced by factors such as solvent polarity and the presence of quenching species. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence.

Table 2: Fluorescence Quantum Yield and Lifetime Data for a Representative Pyrazine Derivative

| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| (D-π-)2A pyrazine derivative | Toluene | 0.58 | - |

| (D-π-)2A pyrazine derivative | 1,4-Dioxane | 0.43 | - |

| (D-π-)2A pyrazine derivative | Tetrahydrofuran | 0.25 | - |

| (D-π-)2A pyrazine derivative | Dichloromethane | 0.08 | - |

| (D-π-)2A pyrazine derivative | Acetonitrile | 0.03 | - |

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is essential for the evaluation of fluorescent compounds. The following sections detail the standard methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectra of each of the diluted solutions over the desired wavelength range. The absorbance should ideally be in the range of 0.1 to 1.0 for accurate measurements.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λem) and the integrated fluorescence intensity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax).

-

Record an excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Integrate the area under the corrected emission spectrum to obtain the integrated fluorescence intensity.

-

Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of a sample relative to a known standard.[10]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[11]

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.[9]

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting straight line is proportional to the quantum yield.

-

The quantum yield of the sample (ΦS) can be calculated using the following equation: ΦS = ΦR * (mS / mR) * (nS2 / nR2) where ΦR is the quantum yield of the reference, mS and mR are the slopes of the plots for the sample and reference, and nS and nR are the refractive indices of the sample and reference solutions, respectively.[10]

-

Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)

Objective: To measure the fluorescence lifetime (τF) of the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.[12][13] This typically consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.[14]

-

Measurement:

-

Excite the sample with short pulses of light.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I0 * exp(-t/τF) where I0 is the intensity at time zero and τF is the fluorescence lifetime.

-

Visualizations

Photophysical Processes

The following diagram illustrates the key photophysical processes that a molecule like this compound can undergo upon excitation.

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Workflow for Photophysical Characterization

The logical flow for characterizing the fundamental photophysical properties of a compound like this compound is depicted below.

Caption: Workflow for photophysical characterization.

Application in Drug Discovery

While specific signaling pathways for this compound are not well-defined, its core structure is relevant in medicinal chemistry. The following diagram illustrates a generalized workflow for the development of a pyrazine-based therapeutic agent.

Caption: Generalized drug discovery and development workflow.

References

- 1. Tetraphenylpyrazine-based AIEgens: facile preparation and tunable light emission - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03365E [pubs.rsc.org]

- 2. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jasco-global.com [jasco-global.com]

- 9. static.horiba.com [static.horiba.com]

- 10. edinst.com [edinst.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. bmglabtech.com [bmglabtech.com]

- 13. ias.ac.in [ias.ac.in]

- 14. biorxiv.org [biorxiv.org]

A Technical Guide to Pyrazine-Based Heterocyclic Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrazine-based heterocyclic compounds, covering their fundamental chemical properties, synthesis, and critical role in modern medicinal chemistry. It details established experimental protocols for their synthesis and analysis and visualizes key concepts, including reaction workflows and their impact on cellular signaling pathways.

The Pyrazine Core: Structure and Properties

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2][3] This 1,4-diazine structure imparts unique electronic and physical properties that make it a valuable scaffold in drug design. The presence of two electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which influences its reactivity and intermolecular interactions.[1][4] Structurally, it is a planar hexagon, and while it possesses aromatic stability, it is less basic than other diazines like pyridine and pyrimidine.[1][5][6]

The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with amino acid residues in the hinge region of kinase proteins, a common target in oncology.[5] Furthermore, its rigid, planar structure provides a reliable anchor for orienting substituents to interact with biological targets.

Physicochemical Properties of Pyrazine

The fundamental properties of the parent pyrazine molecule are summarized below. These values can change significantly with the addition of various functional groups.

| Property | Value | Reference |

| Chemical Formula | C₄H₄N₂ | [6] |

| Molar Mass | 80.09 g/mol | [6] |

| Appearance | White crystalline or wax-like solid | [6] |

| Melting Point | 52 °C (126 °F) | [6] |

| Boiling Point | 115 °C (239 °F) | [6] |

| Density | 1.031 g/cm³ | [6] |

| Solubility in Water | Soluble | [6][7] |

| pKa (of conjugate acid) | 0.37 - 0.65 | [1][6] |

Synthesis of Pyrazine Derivatives

The synthesis of pyrazine and its derivatives has a long history, with several classical methods still in use.[6] A predominant strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.[8] Variations of this approach, such as the Gutknecht pyrazine synthesis, rely on the self-condensation of α-amino ketones, which are often generated in-situ.[6][9]

Caption: General workflow for the synthesis of substituted pyrazines.

Detailed Experimental Protocol: Gutknecht Synthesis

This protocol describes a representative Gutknecht synthesis, which involves the self-condensation of an α-amino ketone to form a dihydropyrazine, followed by oxidation.[9]

Objective: To synthesize 2,5-diphenylpyrazine from α-aminoacetophenone.

Materials:

-

2-Chloroacetophenone

-

Ethanol

-

Ammonia solution (aqueous)

-

Copper(II) sulfate (or access to an air bubbling line)

-

Suitable organic solvent for extraction (e.g., Dichloromethane)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of α-Aminoacetophenone (In-situ):

-

Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an excess of aqueous ammonia solution to the flask while stirring at room temperature. The reaction is typically exothermic.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the α-amino ketone.[9]

-

-

Self-Condensation to Dihydropyrazine:

-

Upon formation, the α-aminoacetophenone will begin to spontaneously condense with itself in the reaction mixture.[9]

-

Gently heat the mixture under reflux to drive the condensation to completion, forming the intermediate 2,5-dihydro-2,5-diphenylpyrazine.

-

-

Oxidation to Pyrazine:

-

To the solution containing the dihydropyrazine intermediate, add an oxidizing agent. Two common methods are:

-

Air Oxidation: Bubble air through the gently heated solution for several hours.[9]

-

Chemical Oxidation: Add a solution of copper(II) sulfate and heat the mixture.

-

-

The completion of the oxidation is indicated by a color change and can be confirmed by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration.

-

If the product remains in solution, neutralize the mixture with a suitable acid or base.

-

Perform a liquid-liquid extraction using an organic solvent like dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,5-diphenylpyrazine by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Role in Medicinal Chemistry and Drug Development

Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, diuretic, and antidiabetic properties.[1][2][3][10] This versatility has led to the development of several FDA-approved drugs containing the pyrazine core.

Marketed Drugs Containing a Pyrazine Moiety

The table below lists several prominent drugs where the pyrazine ring is a key structural component.

| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |

| Pyrazinamide | - | Antitubercular Agent | Pro-drug converted to pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis in Mycobacterium tuberculosis.[11] |

| Glipizide | Glucotrol | Antidiabetic (Sulfonylurea) | Blocks ATP-sensitive potassium channels in pancreatic β-cells, stimulating insulin secretion.[5] |

| Bortezomib | Velcade | Anticancer (Proteasome Inhibitor) | Reversibly inhibits the 26S proteasome, disrupting protein degradation pathways essential for cancer cell survival.[5] |

| Varenicline | Chantix | Smoking Cessation Agent | Partial agonist of the α4β2 nicotinic acetylcholine receptor, reducing cravings and withdrawal symptoms. |

| Telaprevir | Incivek | Antiviral (HCV Protease Inhibitor) | Covalently and reversibly inhibits the HCV NS3/4A serine protease, preventing viral replication.[5] |

| Selexipag | Uptravi | Vasodilator | Agonist of the prostacyclin (IP) receptor, used for treating pulmonary arterial hypertension.[5] |

| Acipimox | Olbetam | Antilipemic Agent | Nicotinic acid derivative that reduces circulating free fatty acids. |

Mechanism of Action and Key Signaling Pathways

A primary mechanism through which pyrazine-based compounds exert their therapeutic effects, particularly in oncology, is through the inhibition of protein kinases.[11] Kinases are crucial enzymes that regulate cellular signaling pathways controlling cell growth, proliferation, and survival. Pyrazine derivatives have been designed to target various kinases, including VEGFR-2, c-Met, and Janus kinases (JAKs).[11]

A notable example is the inhibition of the RAS-ERK signaling pathway , which is frequently hyperactivated in many cancers. The protein tyrosine phosphatase SHP2 is a critical node in this pathway, and its inhibition is a key therapeutic strategy. Pyrazine-based allosteric inhibitors have been developed to target SHP2, preventing it from activating RAS and thereby blocking downstream ERK signaling, which ultimately inhibits cancer cell proliferation and survival.[12]

Caption: Inhibition of the RAS-ERK pathway by a pyrazine-based SHP2 inhibitor.

Experimental Analysis and Characterization

The structural elucidation and quantification of pyrazine compounds rely on standard analytical techniques. Due to their common role as flavor and aroma compounds, many pyrazines are volatile, making gas chromatography a particularly suitable method.[6]

Key Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and highly sensitive method for the separation and identification of volatile pyrazines. The sample is vaporized, separated on a GC column based on retention time, and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum for identification.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation of less volatile or thermally labile pyrazine derivatives. It separates compounds based on their interaction with a stationary phase while being carried by a liquid mobile phase.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural characterization of novel pyrazine compounds, providing detailed information about the chemical environment of each atom in the molecule.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Detailed Experimental Protocol: GC-MS Analysis of Volatile Pyrazines

This protocol outlines a method for the analysis of volatile pyrazines in a sample matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[15]

Objective: To identify and quantify volatile pyrazine compounds in a given sample (e.g., food product, reaction mixture).

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

-

Headspace vials (e.g., 20 mL) with caps and septa

-

Heating block or water bath with temperature control

-

Sodium chloride (NaCl)

-

Internal standard solution (e.g., a deuterated pyrazine analog)

-

Sample to be analyzed

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure a defined amount of the sample (e.g., 5 g) into a headspace vial.

-

Add a saturated solution of NaCl (or solid NaCl, e.g., 4g) to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.[15]

-

Spike the sample with a known amount of the internal standard for quantification purposes.

-

Immediately seal the vial with a cap and septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 50-60 °C) for an equilibration period (e.g., 15 minutes).

-

After equilibration, expose the SPME fiber to the headspace above the sample for a defined adsorption time (e.g., 30-40 minutes) at the same temperature.[15] The volatile pyrazines will adsorb onto the fiber coating.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the port (e.g., 250 °C) will cause the adsorbed pyrazines to thermally desorb onto the GC column.

-

Start the GC-MS run. The GC will separate the compounds based on their boiling points and polarity. A typical temperature program might be: hold at 40 °C for 2 min, then ramp to 240 °C at 5 °C/min.

-

The separated compounds elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The MS scans a mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the pyrazine compounds by comparing their retention times and mass spectra to those of known reference standards or by searching a spectral library (e.g., NIST).

-

Quantify the identified pyrazines by comparing their peak areas to the peak area of the internal standard.

-

Typical Analytical Data

The following table provides an example of the kind of data obtained from the characterization of a simple pyrazine derivative.

| Analytical Technique | Expected Observations for 2-Methylpyrazine |

| ¹H NMR (in CDCl₃) | δ ~2.5 ppm (singlet, 3H, -CH₃), δ ~8.3-8.5 ppm (multiplets, 3H, aromatic protons) |

| ¹³C NMR (in CDCl₃) | δ ~21 ppm (-CH₃), δ ~142-152 ppm (aromatic carbons) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 94. Key fragments may include loss of HCN (m/z = 67) or methyl radical. |

| FTIR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~1580, 1480 (C=C/C=N ring stretch), ~2950 (aliphatic C-H stretch) |

Conclusion

Pyrazine-based heterocyclic compounds represent a cornerstone of modern medicinal chemistry. Their unique electronic properties, structural rigidity, and capacity for specific intermolecular interactions make them an exceptionally versatile scaffold for drug design. From established drugs for tuberculosis and diabetes to cutting-edge kinase inhibitors in oncology, the pyrazine core continues to demonstrate its profound therapeutic potential. A thorough understanding of its synthesis, functionalization, and analytical characterization is essential for researchers aiming to harness this powerful chemical entity for the development of next-generation therapeutics.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijbpas.com [ijbpas.com]

- 4. myuchem.com [myuchem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. biosynce.com [biosynce.com]

- 14. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]

- 15. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

2,3-Diphenylpyrazine: A Versatile Scaffold for Pharmacological Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2,3-diphenylpyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. Its rigid, planar structure, coupled with the capacity for substitution at various positions, allows for the fine-tuning of physicochemical and biological properties, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological landscape of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anti-platelet activities. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Skp2-Cks1 Interaction